molecular formula C18H17N3O2S B11376181 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide

Cat. No.: B11376181
M. Wt: 339.4 g/mol
InChI Key: SKZQSXCOXCVIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide

InChI

InChI=1S/C18H17N3O2S/c1-2-12-23-15-11-7-6-10-14(15)17(22)20-18-19-16(21-24-18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,20,21,22)

InChI Key

SKZQSXCOXCVIBS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It has been tested against various bacterial and fungal strains, showing promising results.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, epilepsy, and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

    Pathways Involved: The compound can interfere with DNA replication and protein synthesis in microbial cells, leading to cell death. .

Comparison with Similar Compounds

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

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